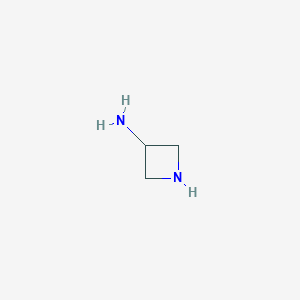

Azetidin-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c4-3-1-5-2-3/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPKMJDUXJFKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363972 | |

| Record name | Azetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102065-86-1 | |

| Record name | Azetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Azetidin-3-amine: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of the Fundamental Properties, Reactivity, and Strategic Applications of a Privileged Scaffold in Modern Drug Discovery

Foreword

Azetidin-3-amine, a strained four-membered heterocycle bearing both a primary and a secondary amine, represents a cornerstone building block in contemporary medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can significantly enhance the pharmacological properties of drug candidates, including binding affinity, selectivity, and metabolic stability.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the fundamental properties and nuanced reactivity of azetidin-3-amine, moving beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and strategic application.

Physicochemical and Spectroscopic Profile

A thorough understanding of the inherent properties of azetidin-3-amine is paramount for its effective utilization in synthesis and drug design.

Core Physicochemical Characteristics

The interplay of the strained azetidine ring and the two amine functionalities dictates the molecule's physical and chemical nature.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₃H₈N₂ | [2] |

| Molecular Weight | 72.11 g/mol | [2] |

| Appearance | Typically a colorless to pale yellow liquid or solid, depending on purity and storage conditions. | General laboratory knowledge |

| pKa Values | The basicity of the two amine groups is a critical parameter influencing reaction selectivity and formulation strategies. While experimentally determined values for azetidin-3-amine are not readily available in the public domain, estimations can be made based on related structures. The pKa of the conjugate acid of the parent azetidine is approximately 11.29, suggesting the secondary amine of azetidin-3-amine will have a similar basicity.[3] The primary amine is expected to be slightly less basic due to the electron-withdrawing effect of the azetidine ring. | [3] |

| Solubility | Azetidin-3-amine is miscible with water and soluble in a range of polar organic solvents such as methanol, ethanol, and DMSO.[4] Its solubility in less polar solvents like dichloromethane and ethyl acetate is more limited. | [4] |

Spectroscopic Fingerprints

The unique structural features of azetidin-3-amine give rise to characteristic spectroscopic signatures.

While a definitive, fully assigned spectrum for the free base is not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on the analysis of related azetidine derivatives.[5]

-

¹H NMR: The spectrum is expected to show complex multiplets for the ring protons due to geminal and vicinal coupling. The methine proton at the C3 position will likely appear as a multiplet. The protons on the carbons adjacent to the ring nitrogen (C2 and C4) will also exhibit multiplet signals. The chemical shifts of the N-H protons of both the primary and secondary amines will be broad and their position will be dependent on solvent and concentration.

-

¹³C NMR: Three distinct signals are expected for the carbon atoms of the azetidine ring. The carbon bearing the primary amino group (C3) will be shifted downfield compared to the other two ring carbons (C2 and C4) due to the deshielding effect of the nitrogen atom.[6]

The IR spectrum of azetidin-3-amine will display characteristic absorptions for both primary and secondary amines.

-

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂). A single, weaker band in the same region is anticipated for the secondary amine (-NH-).

-

N-H Bending: A characteristic bending vibration for the primary amine (scissoring) is expected around 1590-1650 cm⁻¹.

-

C-N Stretching: Absorptions corresponding to the C-N stretching of the aliphatic amines will be present in the 1000-1250 cm⁻¹ region.

The mass spectrum of azetidin-3-amine will show a molecular ion peak (M⁺) at m/z 72. The fragmentation pattern is expected to be dominated by the cleavage of the azetidine ring and the loss of small neutral molecules. Common fragmentation pathways for cyclic amines include alpha-cleavage adjacent to the nitrogen atom.[7]

The Duality of Reactivity: Navigating Chemoselectivity

The presence of two nucleophilic centers with different steric and electronic environments—a primary amine and a secondary amine—is the defining feature of azetidin-3-amine's reactivity. Mastering the chemoselective functionalization of these sites is key to its successful application in multi-step synthesis.

Figure 1: A conceptual diagram illustrating the competing reactivity of the primary and secondary amine groups of azetidin-3-amine towards common electrophiles.

N-Acylation: A Study in Kinetic vs. Thermodynamic Control

The acylation of azetidin-3-amine with reagents such as acyl chlorides or anhydrides typically proceeds with high selectivity for the primary amine under standard conditions. This preference is a classic example of kinetic control, where the less sterically hindered and more accessible primary amine reacts faster.

Experimental Protocol: Chemoselective N-Acylation of the Primary Amine

-

Dissolution: Dissolve azetidin-3-amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.), to the solution.

-

Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0 eq.) dropwise to the cooled solution while stirring vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

To achieve acylation at the secondary amine, a protection strategy is often employed. The primary amine can be selectively protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate, allowing for subsequent acylation of the secondary amine. Deprotection of the primary amine then yields the N¹,N³-disubstituted product.

N-Alkylation: Navigating the Challenges of Overalkylation

The N-alkylation of amines with alkyl halides can be challenging to control due to the potential for overalkylation, as the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine.[8] In the case of azetidin-3-amine, the primary amine is generally more reactive towards alkylating agents under standard conditions.

Experimental Protocol: Chemoselective Mono-N-Alkylation of the Primary Amine

-

Setup: In a round-bottom flask, dissolve azetidin-3-amine (1.0 eq.) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Base: Add a mild base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (1.5-2.0 eq.).

-

Alkylation: Add the alkyl halide (1.0-1.1 eq.) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, filter off the inorganic salts and concentrate the filtrate. The crude product can be purified by column chromatography.

Achieving selective alkylation of the secondary amine often requires more specialized methods, such as reductive amination with an aldehyde or ketone, or the use of protecting groups.

N-Sulfonylation: A Reliable Path to Stable Derivatives

The reaction of azetidin-3-amine with sulfonyl chlorides provides a reliable method for the synthesis of stable sulfonamide derivatives. Similar to acylation, the primary amine is preferentially sulfonated under standard conditions due to its lower steric hindrance.

Experimental Protocol: Chemoselective N-Sulfonylation of the Primary Amine

-

Reaction Setup: Dissolve azetidin-3-amine (1.0 eq.) in a suitable solvent such as DCM or pyridine at 0 °C.

-

Base: If not using pyridine as the solvent, add a base like triethylamine (1.2 eq.).

-

Sulfonylation: Slowly add the sulfonyl chloride (1.0 eq.) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the product by flash chromatography.

Strategic Deployment in Drug Discovery

The azetidine scaffold is a privileged motif in medicinal chemistry, and the introduction of a 3-amino group provides a valuable handle for further functionalization and interaction with biological targets.[9][10] While specific FDA-approved drugs containing the unsubstituted azetidin-3-amine core are not prominently listed, numerous patented compounds and clinical candidates utilize this scaffold to achieve desired pharmacological profiles.[6]

Figure 2: A simplified workflow illustrating the central role of azetidin-3-amine in the generation of compound libraries for drug discovery.

The rigid nature of the azetidine ring helps to pre-organize the substituents in a defined three-dimensional space, which can lead to an entropic advantage upon binding to a biological target. The amino group at the 3-position can act as a key hydrogen bond donor or acceptor, or serve as an attachment point for various pharmacophoric groups.

Synthesis of Azetidin-3-amine Derivatives: A Gateway to Novel Chemical Space

The synthesis of derivatives of azetidin-3-amine is a vibrant area of research, with numerous methods being developed to access novel and diverse chemical matter.[11][12] A common and practical approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected azetidine ring with an amine or a protected amine equivalent.[10]

For instance, 1-benzhydryl-3-methanesulfonyloxyazetidine is a commercially available and versatile starting material. The mesylate group can be displaced by a variety of primary and secondary amines to afford the corresponding N-substituted 3-aminoazetidines. Subsequent deprotection of the benzhydryl group provides access to the free secondary amine on the azetidine ring, which can be further functionalized if desired.[10]

Safety and Handling

Azetidin-3-amine, like many small, volatile amines, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated fume hood. The compound is basic and can be corrosive. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Conclusion

Azetidin-3-amine stands as a testament to the power of small, strained ring systems in shaping the future of medicinal chemistry. Its unique combination of a rigid scaffold and two differentially reactive amine functionalities provides a versatile platform for the design and synthesis of novel therapeutic agents. A deep understanding of its fundamental properties and a strategic approach to its chemoselective functionalization are essential for unlocking its full potential in the quest for new and improved medicines.

References

-

Wikipedia. Azetidine. [Link]

-

Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

G. A. A. Pinto, D. C., et al. (2014). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. [Link]

-

American Chemical Society. (2026). Ring-Strain-Driven Annulation of Cyclopropenones with Hydrazones via Nucleophilic Phosphine Catalysis. Organic Letters. [Link]

-

Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

-

Wang, B. J., & Duncton, M. A. J. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

-

De Brabander, J., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Arkivoc. [Link]

-

PubChem. Azetidin-3-amine. [Link]

-

W. B. Motherwell, et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Angewandte Chemie International Edition. [Link]

-

Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). Synthesis and biological activity of azetidinone. [Link]

-

Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

M. Kol, et al. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters. [Link]

-

M. S. Christodoulou, et al. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. European Journal of Medicinal Chemistry. [Link]

-

S. G. Ramkumar, et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. The Journal of Organic Chemistry. [Link]

-

Hodgson, D. M., et al. (2015). Amine protection/α-activation with the tert-butoxythiocarbonyl group: application to azetidine lithiation-electrophilic substitution. Organic Letters. [Link]

-

Science Ready. 7.3 Solubility of Amines. [Link]

-

Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

-

YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

-

R. S. Varma, et al. (2004). Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry. [Link]

-

NIST WebBook. Azetidine, 3-methyl-3-phenyl-. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. [Link]

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

S. L. Buchwald, et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. [Link]

-

W. B. Motherwell, et al. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Azetidin-3-amine | C3H8N2 | CID 1516506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Azetidine - Wikipedia [en.wikipedia.org]

- 4. oit.edu [oit.edu]

- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Azetidine, 3-methyl-3-phenyl- [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Azetidin-3-amine Hydrochloride: A Technical Guide for the Modern Researcher

Foreword: The Strategic Value of Strained Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with advantageous physicochemical properties is paramount. Small, strained ring systems, once viewed as mere synthetic curiosities, are now recognized as powerful tools for navigating and optimizing drug-like chemical space. Among these, the azetidine scaffold has emerged as a "privileged structure," offering a unique blend of conformational rigidity, improved metabolic stability, and enhanced solubility.[1][2] This guide focuses on a particularly valuable derivative, Azetidin-3-amine hydrochloride, a versatile building block that provides a strategic entry point into this important class of compounds. Our objective is to provide not just a set of protocols, but a framework for understanding the causality behind its handling and application, enabling researchers to harness its full potential with confidence and safety.

Section 1: Physicochemical and Structural Profile

Azetidin-3-amine hydrochloride is most commonly supplied as its dihydrochloride salt due to the presence of two basic nitrogen atoms: the ring nitrogen and the 3-position amino group. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is a critical consideration for reaction setup.[3] However, it is crucial for the experimental chemist to recognize that the reactivity of this compound in many synthetic transformations, such as N-acylation or N-alkylation, requires the liberation of the free amine via a basification step.

The fundamental properties of the parent amine and its dihydrochloride salt are summarized below. It is important to note that while extensive data exists for the broader class of azetidines, specific experimental values for the hydrochloride salt, such as a precise melting point, are not consistently reported in publicly available literature, with safety data sheets often stating "No data available."[4]

| Property | Azetidin-3-amine (Free Base) | Azetidin-3-amine Dihydrochloride |

| CAS Number | 102065-86-1[5] | 102065-89-4[4] |

| Molecular Formula | C₃H₈N₂[5][6] | C₃H₁₀Cl₂N₂ |

| Molecular Weight | 72.11 g/mol [5][6] | 145.03 g/mol |

| Appearance | Data not available | White to off-white solid |

| Melting Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in water |

Section 2: Safety, Handling, and Storage: A Self-Validating System

The safe handling of any chemical reagent is predicated on a thorough understanding of its potential hazards. For Azetidin-3-amine dihydrochloride, the primary hazard identified is acute oral toxicity.[4] While specific data on skin and eye irritation is lacking for this exact compound, related structures such as Azetidin-3-one hydrochloride are known to cause skin and eye irritation, and it is prudent to handle the title compound with the same level of caution.[7]

Hazard Profile and Personal Protective Equipment (PPE)

-

Acute Toxicity: Azetidin-3-amine dihydrochloride is classified as Toxic if swallowed (GHS Acute Toxicity, Oral: Category 3).[4] Ingestion must be strictly avoided. Do not eat, drink, or smoke in the laboratory.[4][8]

-

Irritation Potential: Assumed to be a skin and eye irritant. Direct contact must be prevented.

-

Inhalation: While data is limited, inhalation of the powdered substance should be avoided.[9]

A robust PPE strategy is non-negotiable and forms the first line of defense.

-

Gloves: Double gloving with powder-free nitrile gloves is mandatory.[10][11] Change gloves every 30-60 minutes or immediately upon known or suspected contact.[11]

-

Eye Protection: Chemical safety goggles are required.[10] For operations with a higher risk of splashing, the use of a full face shield over goggles is recommended.[12]

-

Lab Coat/Gown: A long-sleeved lab coat is standard. For larger scale operations, a disposable, back-closing gown provides superior protection.[10]

-

Respiratory Protection: Handling should be performed in a certified chemical fume hood to prevent inhalation.[13] If engineering controls are not available or are insufficient, a NIOSH-approved respirator (e.g., N95) may be required for handling the powder.[14]

Storage and Stability

Proper storage is critical to maintaining the integrity of the reagent.

-

Temperature: Store refrigerated at 2-8°C.[5]

-

Atmosphere: Keep the container tightly closed in a dry, well-ventilated area.[4][15] The hydrochloride salt is hygroscopic; moisture can affect its physical properties and reactivity.

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[15]

Safe Handling Workflow

The following diagram outlines a self-validating workflow for handling Azetidin-3-amine hydrochloride, ensuring safety at each step.

Caption: A workflow ensuring procedural safety for handling Azetidin-3-amine hydrochloride.

Section 3: Core Reactivity and Experimental Protocols

Azetidin-3-amine possesses two nucleophilic centers: the secondary amine within the azetidine ring and the primary exocyclic amine at the 3-position. The ring nitrogen is generally less nucleophilic due to steric hindrance and the electron-withdrawing effect of the C-N bonds within the strained ring. Consequently, reactions with electrophiles such as acyl chlorides or alkyl halides will preferentially occur at the more accessible primary amine.

However, as the hydrochloride salt, both amines are protonated and non-nucleophilic. A critical, and often overlooked, first step in any reaction is the in situ or prior liberation of the free amine using a suitable base.

Experimental Protocol: N-Acylation of Azetidin-3-amine

This protocol provides a representative method for the acylation of the 3-amino group. The choice of a non-nucleophilic tertiary amine base (e.g., triethylamine or diisopropylethylamine) is crucial; it must be strong enough to deprotonate the ammonium salt but should not compete as a nucleophile for the acylating agent.

Objective: To synthesize N-(azetidin-3-yl)acetamide from Azetidin-3-amine dihydrochloride.

Materials:

-

Azetidin-3-amine dihydrochloride

-

Acetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, syringes, needles, argon/nitrogen line

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Azetidin-3-amine dihydrochloride (1.0 eq).

-

Suspension: Add anhydrous DCM to the flask to create a suspension (approx. 0.1 M concentration).

-

Cooling: Cool the suspension to 0°C using an ice-water bath. This is critical to control the exothermicity of the subsequent neutralization and acylation steps.

-

Basification: Add triethylamine (2.2 eq) dropwise to the stirred suspension. The addition of slightly more than two equivalents of base ensures the complete deprotonation of both hydrochloride salts to liberate the free diamine. Stir for 15-20 minutes at 0°C.

-

Acylation: Slowly add acetyl chloride (1.0 eq) dropwise to the reaction mixture. Maintaining the low temperature prevents potential side reactions and ensures selective acylation at the more reactive primary amine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup - Quench: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Workup - Wash & Dry: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by silica gel flash chromatography if necessary.

Caption: Step-by-step workflow for the N-acylation of Azetidin-3-amine hydrochloride.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The azetidine ring is not merely a passive scaffold; its inherent ring strain (approx. 25.4 kcal/mol) and defined three-dimensional structure make it a powerful design element in medicinal chemistry.[16] Incorporating an azetidine moiety can lead to significant improvements in a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Metabolic Stability: The azetidine ring can block sites of metabolism. For example, replacing a metabolically labile gem-dimethyl or t-butyl group with a 3,3-disubstituted azetidine can enhance a compound's half-life.

-

Solubility: As a polar, sp³-rich scaffold, the azetidine ring can increase the aqueous solubility of a compound, a key factor for oral bioavailability.

-

Vectorial Exit: The rigid structure of the azetidine ring provides precise vectors for substituents, allowing chemists to explore chemical space in a more defined manner than with flexible aliphatic chains. This is critical for optimizing interactions with protein binding pockets.

Azetidin-3-amine, in particular, serves as a versatile anchor point. The secondary ring nitrogen can be functionalized to modulate overall basicity and molecular properties, while the 3-amino group provides a handle for building out the pharmacophore, making it a key intermediate in the synthesis of kinase inhibitors, antibacterial agents, and CNS-active compounds.[1][2][17] Several FDA-approved drugs, including the kinase inhibitors Baricitinib and Cobimetinib, feature an azetidine core, underscoring the scaffold's clinical and commercial relevance.[2]

References

-

Hackensack Meridian Health. Safety Data Sheet. [Link]

-

Wang, F., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. PubMed. [Link]

-

D'Erasmo, M. P., & Duncton, M. A. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

ResearchGate. Mild and Useful Method for N-Acylation of Amines. [Link]

-

Wang, F., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

-

CDN. N-Terminus Acetylation Protocol. [Link]

-

GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

-

PubChem. Azetidin-3-one Hydrochloride. [Link]

-

Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

-

Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkat USA. [Link]

-

Degiacomi, G., et al. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. [Link]

-

Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

-

Mátravölgyi, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. 102065-86-1|Azetidin-3-amine|BLD Pharm [bldpharm.com]

- 6. Azetidines | Fisher Scientific [fishersci.com]

- 7. Azetidin-3-one Hydrochloride | C3H6ClNO | CID 10197648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hackensackmeridianhealth.org [hackensackmeridianhealth.org]

- 9. fishersci.com [fishersci.com]

- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 11. pppmag.com [pppmag.com]

- 12. epa.gov [epa.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. gerpac.eu [gerpac.eu]

- 15. chemical.kao.com [chemical.kao.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

Introduction: The Azetidine Scaffold as a Privileged Motif in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of Azetidin-3-amine Derivatives for Drug Discovery Professionals

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern drug design.[1][2] Its rising prominence is not accidental but is rooted in the unique and advantageous physicochemical properties it imparts to bioactive molecules.[3] Unlike more flexible acyclic amines or larger rings like pyrrolidine and piperidine, the azetidine scaffold offers a unique blend of conformational rigidity, sp³-rich three-dimensionality, and favorable metabolic stability.[1][3][4] This inherent strain (approx. 25.4 kcal/mol) makes the ring more stable than highly reactive aziridines but more synthetically versatile than pyrrolidines, providing a balanced profile for drug development.[5]

The azetidin-3-amine core, in particular, serves as a versatile anchor for building sophisticated molecular architectures. The primary or secondary amine at the 3-position provides a crucial vector for interacting with biological targets, while the ring nitrogen allows for fine-tuning of properties like basicity and solubility.[6] For researchers and drug development professionals, a deep understanding of the core physicochemical properties of this scaffold—namely pKa, lipophilicity (logP), solubility, and solid-state conformation—is paramount. These properties govern a molecule's journey through the body, influencing everything from absorption and distribution to target engagement and eventual clearance. This guide provides a detailed exploration of these key characteristics, the experimental methodologies used to assess them, and the causal relationships that link them to a compound's overall pharmacokinetic and pharmacodynamic profile.

Section 1: Basicity (pKa) - The Ionization Gatekeeper

The basicity of the nitrogen atoms in the azetidin-3-amine core is a critical determinant of its behavior in a biological system. The pKa, the logarithmic acid dissociation constant of the conjugate acid, dictates the molecule's ionization state at a given pH.[7] This, in turn, profoundly influences solubility, membrane permeability, and the ability to form ionic interactions with a protein target. The parent azetidine ring has a pKa of approximately 11.3, making it a strong base.[8] The presence of the additional amine at the 3-position creates a diamine system where both nitrogens contribute to the overall basicity profile.

The "Why": Causality and Impact in Drug Design

Controlling the pKa is a fundamental strategy in medicinal chemistry. A highly basic compound (high pKa) will be predominantly protonated and positively charged in the physiological pH range of the blood (pH 7.4) and the gut. While this charge can enhance aqueous solubility and facilitate strong ionic bonds with acidic residues (e.g., aspartate, glutamate) in a target's active site, it can also hinder the molecule's ability to cross lipid-rich cell membranes, leading to poor oral absorption and limited brain penetration.[7] Conversely, reducing the basicity can improve membrane permeability but may weaken key target interactions or reduce solubility. Therefore, chemists often aim to modulate the pKa to achieve an optimal balance for a specific therapeutic application.

Substituents play a crucial role in this modulation. Electron-withdrawing groups attached to the ring or the nitrogen atoms will decrease the electron density on the nitrogens, making their lone pairs less available for protonation and thus lowering the pKa.[9] For example, N-acylation or the introduction of electronegative atoms like fluorine can significantly reduce basicity.[6][9]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant (a strong acid or base) is incrementally added.

Objective: To determine the pKa value(s) of an azetidin-3-amine derivative in an aqueous system.

Materials:

-

Azetidin-3-amine derivative (high purity solid)

-

Calibrated pH meter with a suitable electrode

-

Automated titrator or manual burette (Class A)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Potassium Hydroxide (KOH) solution (carbonate-free)

-

Deionized, degassed water

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of the azetidin-3-amine derivative and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent system (e.g., methanol/water) can be used, but it's crucial to report the exact composition as it will affect the pKa value.[10]

-

System Inerting: Gently bubble an inert gas through the solution for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the measurement.

-

Initial pH Adjustment: If titrating with acid, the initial solution will be basic. If necessary, a small amount of strong base (KOH) can be added to ensure the compound is fully in its free base form before titration begins.

-

Titration:

-

Place the pH electrode and the titrator's dispensing tube into the analyte solution, ensuring they do not touch the sides or bottom of the beaker.

-

Begin adding the standardized HCl solution in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize. Automated systems will do this automatically.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.[11]

-

The pKa corresponds to the pH at the half-equivalence point, which is the point of maximum buffer capacity and appears as the inflection point on the curve.[11] For a diamine, two inflection points may be observed, corresponding to the two pKa values.

-

Alternatively, the first derivative of the plot (ΔpH/ΔV vs. V) can be calculated. The peak(s) of the derivative plot correspond to the equivalence point(s). The volume at the halfway point to the peak is used to find the pKa on the original titration curve.

-

Section 2: Lipophilicity (LogP) - Balancing Solubility and Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical physicochemical property that describes a compound's ability to partition between a lipid-like environment and an aqueous one.[12] It is most commonly expressed as the logarithm of the partition coefficient (LogP), which is the ratio of the concentration of the compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[13]

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)[13]

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[13]

The "Why": Causality and Impact in Drug Design

Lipophilicity is a double-edged sword in drug discovery. A certain degree of lipophilicity is essential for a drug to passively diffuse across the lipid bilayer of cell membranes, a key step in oral absorption and distribution to tissues.[12] However, excessive lipophilicity can lead to several problems:

-

Poor Aqueous Solubility: Highly lipophilic compounds often have low solubility, which can limit their dissolution in gastrointestinal fluids and become the rate-limiting step for absorption.[14]

-

Increased Metabolic Clearance: Lipophilic molecules are more readily processed by metabolic enzymes (e.g., Cytochrome P450s) in the liver.

-

Promiscuous Binding: High lipophilicity can lead to non-specific binding to plasma proteins and other off-target macromolecules, potentially causing toxicity.

The azetidine ring itself is a relatively polar, sp³-rich scaffold, which can help to reduce the lipophilicity of a molecule compared to larger, more carbon-heavy rings.[3][15] The LogP of azetidin-3-amine derivatives can be precisely tuned by altering the substituents. Adding nonpolar groups (e.g., alkyl chains, aryl rings) will increase LogP, while adding polar groups (e.g., hydroxyls, amides) will decrease it.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the "gold standard" for LogP measurement due to its directness and accuracy, though it can be labor-intensive.[12][13]

Objective: To determine the n-octanol/water partition coefficient (LogP) of an azetidin-3-amine derivative.

Materials:

-

Azetidin-3-amine derivative

-

n-Octanol (reagent grade, pre-saturated with water)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[16]

Step-by-Step Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use. This step is critical to prevent volume changes during the experiment.[16]

-

Compound Addition: Prepare a stock solution of the test compound in the aqueous buffer. Add a known volume of this stock solution to a separatory funnel containing a known volume of pre-saturated n-octanol. The final concentration should be low enough to avoid micelle formation and ensure accurate quantification in both phases.

-

Partitioning: Seal the funnel and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated. To break up any emulsions that may have formed, centrifugation at a moderate speed (e.g., 2000 x g for 10-15 minutes) is highly recommended.[17]

-

Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol phase and the lower aqueous phase. Be extremely careful not to contaminate one sample with the other.

-

Quantification: Analyze the concentration of the compound in each aliquot using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve for the compound in each phase should be prepared to ensure accurate quantification.[16]

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀ (Concentration in octanol / Concentration in aqueous buffer). The experiment should be performed in triplicate to ensure reproducibility.

Section 3: Aqueous Solubility - The Gateway to Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in an aqueous medium at a given temperature and pH. It is a fundamental property that directly impacts drug absorption and bioavailability, especially for orally administered drugs.[14][18] A compound must first dissolve in the gastrointestinal fluids before it can be absorbed across the intestinal wall.[14]

It is essential to distinguish between two types of solubility measurements commonly used in drug discovery:

-

Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a high-throughput method used in early discovery to flag potential issues.[19][20][21]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a saturated solution. It is a more time-consuming but more accurate measure, crucial for lead optimization and formulation development.[18][19][20]

The "Why": Causality and Impact in Drug Design

Poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic oral bioavailability.[18] The incorporation of the polar azetidine scaffold is a known strategy to enhance the aqueous solubility of drug candidates.[3][15] The nitrogen atoms can act as hydrogen bond acceptors, and in their protonated state, they can form favorable interactions with water molecules. The solubility of azetidin-3-amine derivatives is highly dependent on both pH (due to their basicity) and the nature of their substituents.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol determines the equilibrium solubility, which is the most relevant measure for understanding a drug's behavior in vivo.

Objective: To determine the thermodynamic aqueous solubility of an azetidin-3-amine derivative.

Materials:

-

Azetidin-3-amine derivative (solid, crystalline form if available)

-

Aqueous buffer of interest (e.g., pH 7.4 PBS)

-

Small glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)

-

Filtration device (e.g., 0.45 µm syringe filters or filter plates)

-

Analytical instrument for quantification (HPLC-UV, LC-MS)

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid at the end of the experiment is essential to ensure that a saturated solution has been achieved.

-

Equilibration: Seal the vials tightly and place them on a shaker in an incubator set to a constant temperature. Allow the samples to shake for an extended period (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[19]

-

Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, filter the supernatant through a low-binding 0.45 µm filter. This step must be done carefully to avoid disturbing the solid pellet. Centrifugation prior to filtration can also be beneficial.

-

Quantification: Accurately dilute the clear filtrate and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method with a proper calibration curve.[19]

-

Reporting: The measured concentration is the thermodynamic solubility of the compound under the specified conditions (e.g., µg/mL or µM at pH 7.4, 25°C). The solid form used (e.g., crystalline, amorphous) should also be reported as it can significantly impact solubility.

Section 4: Crystal Structure and Conformation

The three-dimensional arrangement of atoms in a molecule, its conformation, is fundamental to its biological activity. The rigid and puckered nature of the azetidine ring pre-organizes the appended substituents into specific spatial orientations.[1][4] This conformational constraint reduces the entropic penalty upon binding to a target, which can lead to higher binding affinity.[4]

The azetidine ring is not planar. It adopts a puckered conformation to relieve ring strain. The degree of this pucker and the preferred orientation of substituents (axial vs. equatorial) can be influenced by intramolecular interactions, such as the electrostatic gauche effect observed in β-fluorinated amines.[22] Understanding the preferred solid-state conformation through techniques like single-crystal X-ray diffraction provides invaluable insights into the low-energy shapes the molecule can adopt, which can then be used to rationalize structure-activity relationships (SAR) and guide further design.[23]

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties discussed and provides a hypothetical, yet representative, range of values for a series of azetidin-3-amine derivatives to illustrate the impact of chemical modifications.

| Derivative | R¹ (on N1) | R² (on Amine) | pKa (Primary Amine) | Calculated LogP | Aqueous Solubility (pH 7.4) |

| Parent | H | H | ~9.5 | -1.2 | > 1000 µg/mL |

| Analog A | Methyl | H | ~9.6 | -0.8 | > 1000 µg/mL |

| Analog B | Benzyl | H | ~9.2 | 1.5 | 150 µg/mL |

| Analog C | Acetyl | H | ~7.0 | -0.5 | 800 µg/mL |

| Analog D | H | Phenyl | ~8.5 | 0.9 | 250 µg/mL |

Note: These values are illustrative. Actual experimental values will vary based on the specific structures.

Section 5: Integrated Workflow and Visualizations

To effectively characterize a novel azetidin-3-amine derivative, these physicochemical properties should be assessed in a logical sequence. The following diagrams illustrate the experimental workflow and the conceptual relationship between these properties and a drug's ultimate pharmacokinetic behavior.

Diagram 1: Experimental Workflow for Physicochemical Profiling

Caption: How core physicochemical properties influence ADME and target binding.

References

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved February 10, 2026, from [Link]

-

Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved February 10, 2026, from [Link]

-

Cieśla, M., & Gałka, M. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved February 10, 2026, from [Link]

-

Scott, M. A., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved February 10, 2026, from [Link]

-

O'Hagan, D., et al. (n.d.). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. Retrieved February 10, 2026, from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved February 10, 2026, from [Link]

-

Kaur, R., et al. (2021, June 29). Azetidines of pharmacological interest. PubMed. Retrieved February 10, 2026, from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 10, 2026, from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 10, 2026, from [Link]

-

Kotha, A., et al. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. Retrieved February 10, 2026, from [Link]

-

Papke, R. L., et al. (n.d.). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. PMC. Retrieved February 10, 2026, from [Link]

-

Kotha, A., et al. (n.d.). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. ResearchGate. Retrieved February 10, 2026, from [Link]

-

Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Retrieved February 10, 2026, from [Link]

-

Kotha, A., et al. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Retrieved February 10, 2026, from [Link]

-

Ciura, K., et al. (2025, November 25). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. PubMed. Retrieved February 10, 2026, from [Link]

-

Sunagawa, M., et al. (n.d.). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Europe PMC. Retrieved February 10, 2026, from [Link]

-

van der Schans, M., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved February 10, 2026, from [Link]

-

Tyler, J. L., et al. (n.d.). a) Previous work: (i) Diversity‐oriented synthesis of CNS targeting.... ResearchGate. Retrieved February 10, 2026, from [Link]

-

Short, J., et al. (n.d.). Practical methods for the measurement of log P for surfactants. ResearchGate. Retrieved February 10, 2026, from [Link]

-

Ončák, M., & D'Ascenzio, F. (n.d.). Prediction of pKa values of small molecules via graph neural networks. reposiTUm. Retrieved February 10, 2026, from [Link]

-

Kumar, V., et al. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Retrieved February 10, 2026, from [Link]

-

Kiraly, P., et al. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Retrieved February 10, 2026, from [Link]

-

Zhang, H., et al. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Retrieved February 10, 2026, from [Link]

-

Davies, A. T., et al. (n.d.). Structure of azetidine‐containing compounds found in nature. ResearchGate. Retrieved February 10, 2026, from [Link]

-

Cernijenko, A., et al. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved February 10, 2026, from [Link]

-

Mykhailiuk, P. K., et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved February 10, 2026, from [Link]

-

Ciura, K., et al. (n.d.). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. ResearchGate. Retrieved February 10, 2026, from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved February 10, 2026, from [Link]

-

Chen, J., et al. (2026, February 1). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. ACS Publications. Retrieved February 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved February 10, 2026, from [Link]

-

Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. Retrieved February 10, 2026, from [Link]

-

Procter, D. J., et al. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Europe PMC. Retrieved February 10, 2026, from [Link]

-

Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. Retrieved February 10, 2026, from [Link]

-

Yoko, K., et al. (n.d.). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. PMC. Retrieved February 10, 2026, from [Link]

-

Do-Phan, K., et al. (n.d.). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. Retrieved February 10, 2026, from [Link]

-

Patsnap. (2025, May 29). How does solubility affect oral bioavailability?. Retrieved February 10, 2026, from [Link]

-

Wang, B. J., & Duncton, M. A. J. (2020, October 16). A Single-Step Synthesis of Azetidine-3-amines. PubMed. Retrieved February 10, 2026, from [Link]

-

Tyler, J. L., et al. (n.d.). Calculated Physicochemical Properties. ResearchGate. Retrieved February 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidine, 3-(p-aminophenyl)-. PubChem. Retrieved February 10, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidines - Enamine [enamine.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(3-Fluoropropyl)azetidin-3-amine | Benchchem [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. acdlabs.com [acdlabs.com]

- 14. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 18. creative-biolabs.com [creative-biolabs.com]

- 19. enamine.net [enamine.net]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Azetidin-3-amine as a Chiral Building Block: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to introduce desirable physicochemical properties have led to its incorporation into numerous clinical candidates and approved drugs.[1][2] Among functionalized azetidines, chiral azetidin-3-amine and its derivatives represent a particularly valuable class of building blocks. The presence of a stereocenter and a versatile primary amine handle allows for the creation of diverse and structurally complex molecules with precise three-dimensional orientations. This guide provides an in-depth analysis of the synthesis and application of chiral azetidin-3-amine, offering field-proven insights and detailed protocols for researchers in organic synthesis and drug development.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine motif is prized in drug design for several key reasons. Its inherent ring strain of approximately 25.4 kcal/mol, intermediate between that of aziridines and pyrrolidines, imparts a unique reactivity profile while maintaining sufficient stability for practical handling.[3][4] This strained ring system also confers a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[1]

The incorporation of an azetidine ring can significantly improve a molecule's pharmacokinetic properties, including:

-

Increased Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often improving aqueous solubility.

-

Metabolic Stability: The compact, sp³-rich nature of the ring can block metabolic hotspots.[1]

-

Reduced Lipophilicity: Azetidines can serve as "bioisosteres" for more lipophilic groups like gem-dimethyl or phenyl rings, helping to lower the overall logP of a compound.

Specifically, placing an amine at the C3 position introduces a versatile functional handle for diversification. When this amine is part of a chiral center, it allows for the exploration of stereospecific interactions with biological targets, a critical aspect of modern drug discovery.

Synthesis of Enantiomerically Pure Azetidin-3-amine

Access to enantiomerically pure azetidin-3-amine is the gateway to its use as a chiral building block. Several synthetic strategies have been developed, often starting from readily available chiral precursors or employing asymmetric catalysis. A common and practical approach involves the conversion of chiral azetidin-3-ones or their precursors.[5]

A key intermediate in many syntheses is N-protected azetidin-3-one. The synthesis of chiral azetidin-3-ones has traditionally relied on methods like the decomposition of α-amino-α′-diazo ketones, which can suffer from safety concerns and limited substrate scope.[5] More modern approaches, such as gold-catalyzed intermolecular oxidation of alkynes, offer a safer and more flexible route to these crucial intermediates with high enantiomeric excess (>98% ee).[5]

Once the chiral N-protected azetidin-3-one is in hand, it can be converted to the corresponding amine via reductive amination.

Caption: Key functionalization pathways for N-Boc-azetidin-3-amine.

Case Studies in Drug Discovery

The utility of the azetidin-3-amine scaffold is best illustrated by its incorporation into successful drug candidates. The rigid, three-dimensional nature of the substituted azetidine ring allows it to act as a conformationally restricted analogue of more flexible acyclic amines, often leading to improved potency and selectivity. [3]

-

KRAS::SOS1 Inhibitors: In the development of inhibitors for the KRAS::SOS1 protein-protein interaction, a key target in oncology, a novel class of nicotinamide derivatives was discovered. [6]The design incorporated an (R)-azetidin-3-ylamino group, which strategically positioned a basic nitrogen to interact with an acidic region of the SOS1 protein. The lead compound, 12f , demonstrated potent biochemical and cellular activity. [6]

-

Glucokinase Inhibitors: AstraZeneca reported a large-scale synthesis (650 kg) of a key intermediate for AZD1656, a glucokinase inhibitor for type 2 diabetes. [3]This intermediate prominently features a functionalized azetidine core, highlighting the industrial scalability and importance of azetidine chemistry.

Detailed Experimental Protocols

To ensure the practical application of the concepts discussed, this section provides validated, step-by-step protocols for key transformations.

Protocol 1: General Procedure for Amide Coupling with N-Boc-(S)-azetidin-3-amine

Rationale: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent that minimizes racemization and side reactions. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Materials:

-

N-Boc-(S)-azetidin-3-amine

-

Carboxylic acid of interest (1.0 eq)

-

HATU (1.1 eq)

-

DIPEA (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add a solution of N-Boc-(S)-azetidin-3-amine (1.05 eq) in DMF to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Boc-Deprotection of a Functionalized Azetidine

Rationale: The Boc protecting group is labile under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose and the excess acid and solvent can be easily removed by evaporation. Dichloromethane (DCM) is a common solvent for this transformation.

Materials:

-

N-Boc protected azetidine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc protected azetidine derivative in DCM (approx. 0.1 M solution).

-

Add TFA (5-10 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The resulting residue, typically the TFA salt of the deprotected amine, can be used directly in subsequent steps or neutralized by partitioning between a base (e.g., saturated NaHCO₃) and an organic solvent.

Conclusion and Future Outlook

Chiral azetidin-3-amine is a powerful and versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural and physicochemical properties make it a valuable tool for creating novel molecular architectures with enhanced pharmacological profiles. Advances in asymmetric synthesis have made both enantiomers more accessible, paving the way for their broader application. [5][7]As drug discovery continues to move towards more complex, three-dimensional chemical space, the strategic use of conformationally constrained scaffolds like azetidin-3-amine will undoubtedly play an increasingly critical role in the development of next-generation therapeutics.

References

-

Zhang, G., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of azetidines by addition of amines to alkenes. Request PDF. Available at: [Link]

-

Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. Available at: [Link]

-

Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link]

-

MDPI. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules. Available at: [Link]

-

ARKAT USA, Inc. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC. Available at: [Link]

-

Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

-

Journal of the American Chemical Society. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. JACS. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Available at: [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

-

Nemes, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

-

Coldham, I., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

-

Sharma, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

-

Hili, R., & Yudin, A. K. (2006). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Angewandte Chemie International Edition. Available at: [Link]

-

ACS Medicinal Chemistry Letters. (2023). Identification of Novel 2-(Azetidin-3-ylamino)nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. ACS Publications. Available at: [Link]

-

Oreate AI Blog. (2024). Understanding Aze Medications: The Role of Azetidine Derivatives. Available at: [Link]

-

ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Reactivity of the Amino Group in Azetidin-3-amine: A Technical Guide

This guide serves as a technical manual for researchers utilizing the azetidin-3-amine scaffold in drug discovery. It synthesizes physicochemical data, reactivity profiles, and validated synthetic protocols to ensure successful incorporation of this rigid diamine into bioactive molecules.[1]

Executive Summary: The Rigid Vector

Azetidin-3-amine (3-aminoazetidine) is a high-value pharmacophore in modern medicinal chemistry. Unlike flexible acyclic diamines (e.g., 1,3-diaminopropane), the azetidine ring constrains the spatial orientation of the amino groups, reducing the entropic penalty of binding.

Key Technical Advantage: The scaffold acts as a polarity vector with low lipophilicity (LogP ~ -1.2), often improving the metabolic stability and solubility of lead compounds. However, its reactivity is governed by the competition between the endocyclic secondary amine (N1) and the exocyclic primary amine (N3) .

Physicochemical Profile & Structural Dynamics

The Dual-Amine Challenge

The molecule contains two distinct nucleophilic centers. Understanding their electronic and steric differences is critical for selective functionalization.[1]

| Feature | Endocyclic Amine (N1) | Exocyclic Amine (N3) |

| Type | Secondary (Cyclic) | Primary (Aliphatic) |

| Hybridization | ||

| Estimated pKa | ~11.0 - 11.3 | ~9.5 - 10.5 |

| Nucleophilicity | High (Lone pair exposed) | Moderate |

| Steric Hindrance | Low (Ring constraint) | Low to Moderate |

Expert Insight: The N1 nitrogen is generally more basic and nucleophilic than the N3 nitrogen. In unprotected azetidin-3-amine, electrophiles will preferentially react at N1.[1] To target the N3 amino group, orthogonal protection of N1 is mandatory .

Conformational Puckering

The azetidine ring is not planar.[1] It undergoes rapid ring puckering to relieve torsional strain (eclipsing interactions).[1]

-

Pucker Angle: ~25–35°[1]

-

Substituent Preference: The 3-amino group prefers the equatorial orientation to minimize transannular steric repulsion with the N1 lone pair and ring hydrogens.

-

Implication: This equatorial projection makes the N3 amine highly accessible to reagents, facilitating rapid coupling kinetics once N1 is masked.

Reactivity Landscape & Selectivity

The following decision tree illustrates the critical pathways for functionalizing azetidin-3-amine.

Figure 1: Selectivity logic flow. Direct reaction leads to N1 substitution.[1] Accessing N3 requires an N1-protection strategy.[1]

Validated Experimental Protocols

Protocol A: Selective Amide Coupling at N3

Target: Synthesis of N-(azetidin-3-yl)amides from 1-Boc-3-aminoazetidine . Rationale: 1-Boc-3-aminoazetidine is the industry-standard starting material. The Boc group suppresses N1 reactivity.[1]

Reagents:

-

Substrate: 1-Boc-3-aminoazetidine (1.0 equiv)

-

Carboxylic Acid: R-COOH (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF or DCM (0.1 M)

Step-by-Step Workflow:

-

Activation: Dissolve the carboxylic acid in DMF. Add DIPEA and stir for 5 minutes.

-

Coupling: Add HATU. Stir for 5 minutes to form the active ester.[1]

-

Addition: Add 1-Boc-3-aminoazetidine.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS (Look for [M+H-Boc]+ fragment if labile, or [M+Na]+).

-

Workup: Dilute with EtOAc, wash with sat.[1] NaHCO3, water, and brine.[1] Dry over Na2SO4.[1]

-

Deprotection (Optional): Treat the crude material with TFA/DCM (1:4) for 1 hour to liberate the N1 amine for further elaboration.

Self-Validating Check:

-

If conversion is low, check the pH.[1] The reaction requires basic pH (~8-9) for the amine to attack.

-

Note: T3P is preferred for sterically hindered acids or to avoid epimerization of chiral centers in the acid partner.

Protocol B: Reductive Amination at N3

Target: Synthesis of secondary amines at the 3-position.

Reagents:

-

Substrate: 1-Boc-3-aminoazetidine (1.0 equiv)

-

Aldehyde/Ketone: R-CHO (1.1 equiv)

-

Reductant: NaBH(OAc)3 (1.5 equiv)

-

Acid Catalyst: Acetic Acid (1-2 drops, pH ~5)

-

Solvent: DCE or DCM[1]

Step-by-Step Workflow:

-

Imine Formation: Mix amine and aldehyde in DCE. Add Acetic Acid.[1] Stir for 30-60 mins. Critical: Ensure imine formation before adding reductant to avoid direct reduction of the aldehyde.

-

Reduction: Add NaBH(OAc)3 in one portion.

-

Reaction: Stir overnight at RT.

-

Quench: Add sat. NaHCO3 (aqueous) and stir vigorously for 15 mins to quench boron species.

-

Extraction: Extract with DCM.

Advanced Synthesis: Strain-Release Chemistry

For accessing azetidin-3-amines with sensitive functional groups, strain-release of azabicyclobutanes (ABB) is a cutting-edge method that avoids N-protection steps.

Figure 2: Strain-release pathway. Nucleophilic attack on the bridgehead carbon of ABB relieves ring strain (~60 kcal/mol), generating the 3-substituted azetidine skeleton directly.

Mechanism: The high strain energy of the bicyclic system drives the reaction. A nucleophile attacks the bridgehead carbon, breaking the central bond and generating the azetidine core. This is particularly useful for installing groups at C3 that are difficult to introduce via displacement.[1]

References

-

Wang, B. J., & Duncton, M. A. J. (2020).[1] A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. Link

-

Gianatassio, R., et al. (2016).[1] Strain-Release Amination of Enantioenriched Azabicyclobutanes. Science. Link

-

Lowe, D. (2016).[1] Azetidines In The News. In the Pipeline (Science Translational Medicine). Link

-

Wuitschik, G., et al. (2010).[1] Oxetanes and Azetidines as Non-Planar Ether and Amine Scaffolds. Angewandte Chemie International Edition. Link

Sources

Azetidin-3-amine as a Bioisostere in Medicinal Chemistry: An In-depth Technical Guide

This guide provides an in-depth exploration of azetidin-3-amine and its role as a versatile bioisostere in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthetic strategies, and strategic applications of this valuable building block, offering field-proven insights to navigate its use in drug design.

Introduction: The Rise of Small, Constrained Scaffolds in Drug Discovery

The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry. The goal is often to fine-tune a molecule's physicochemical and pharmacokinetic properties to enhance its overall drug-like profile. In recent years, small, saturated, and constrained heterocycles have emerged as powerful tools in this endeavor. These scaffolds can impart favorable properties such as improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, while also providing defined three-dimensional vectors for exiting substituents.

Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention. Azetidin-3-amine, in particular, has proven to be a highly effective bioisostere for larger, more lipophilic diamine scaffolds like piperidine and piperazine. Its rigid structure and unique electronic properties offer a compelling solution to many of the challenges faced in modern drug discovery.

Physicochemical Properties of Azetidin-3-amine: A Comparative Analysis

The strategic advantage of incorporating azetidin-3-amine into a lead compound stems from its distinct physicochemical properties compared to more traditional scaffolds. The strained four-membered ring influences the basicity (pKa) of the exocyclic amine and the overall lipophilicity (logP/logD) of the molecule.

One of the primary benefits of using the azetidine scaffold is the general trend of lower lipophilicity and higher aqueous solubility compared to its pyrrolidine and piperidine counterparts. The introduction of the polar amine group at the 3-position further enhances these hydrophilic characteristics.

| Property | Azetidin-3-amine | Piperidin-4-amine | Pyrrolidin-3-amine |

| Molecular Weight | 72.11 g/mol | 100.16 g/mol | 86.14 g/mol |

| Calculated logP | -1.4 to -1.0 | -0.5 to 0.1 | -0.8 to -0.3 |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | 38.3 Ų | 38.3 Ų |

| pKa (approximate) | 8.5 - 9.5 (ring N), 9.5 - 10.5 (exo N) | 9.5 - 10.5 (ring N), 10.0 - 11.0 (exo N) | 9.0 - 10.0 (ring N), 10.0 - 11.0 (exo N) |

Data is estimated from various sources and can vary based on substitution and measurement conditions.